6-(2-Methoxy-5-methylphenyl)picolinic acid
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Overview
Description
6-(2-Methoxy-5-methylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Methoxy-5-methylphenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxy-5-methylphenylboronic acid and 2-bromopyridine-6-carboxylic acid.
Suzuki Coupling Reaction: The two starting materials undergo a Suzuki coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Methoxy-5-methylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 6-(2-Hydroxy-5-methylphenyl)picolinic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, resulting in the formation of 6-(2-Methoxy-5-methylphenyl)picolinyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: 6-(2-Hydroxy-5-methylphenyl)picolinic acid.
Reduction: 6-(2-Methoxy-5-methylphenyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(2-Methoxy-5-methylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives are investigated for their efficacy in treating various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 6-(2-Methoxy-5-methylphenyl)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune responses. Its effects on these pathways are being studied to understand its potential therapeutic applications.
Comparison with Similar Compounds
6-Methoxypyridine-2-carboxylic acid: Similar structure but lacks the phenyl ring.
2-Methoxy-6-picolinic acid: Similar structure but with different substitution patterns on the phenyl ring.
6-Methylpicolinic acid: Similar structure but lacks the methoxy group.
Uniqueness: 6-(2-Methoxy-5-methylphenyl)picolinic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties
Biological Activity
6-(2-Methoxy-5-methylphenyl)picolinic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by experimental data, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a picolinic acid core substituted with a methoxy and methyl group on the phenyl ring. This structural configuration is significant as it influences the compound's interaction with biological targets.
Biological Activity
1. Receptor Modulation
Research indicates that compounds related to picolinic acids often exhibit activity at various receptors, including metabotropic glutamate receptors (mGluRs) and adenosine receptors (ARs). Specifically, studies have shown that derivatives of picolinic acid can act as antagonists or modulators for these receptors, which are implicated in numerous neurological processes.
Case Study: mGluR5 Antagonism
A study investigated a series of picolinamides, revealing that certain derivatives exhibited potent antagonistic activity against mGluR5 with IC50 values ranging from 159 nM to 274 nM. The molecular docking studies confirmed their binding affinity at the allosteric site of the receptor, indicating potential for therapeutic applications in conditions such as anxiety and depression .
2. Antioxidant Activity
Picolinic acid derivatives have also been evaluated for antioxidant properties. The presence of methoxy and methyl groups enhances the electron-donating ability of the compound, which may contribute to its ability to scavenge free radicals.
3. Anti-inflammatory Effects
In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
Table 1: Biological Activity Overview
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized in literature; however, related compounds suggest moderate bioavailability and stability in biological systems. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-6-7-13(18-2)10(8-9)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYVVKRBOFKQJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=NC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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